![molecular formula C6H10Br2N2S B2707462 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide CAS No. 1049794-57-1](/img/structure/B2707462.png)
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide is a chemical compound with the molecular formula C6H6Br2N2S. It is a derivative of imidazo[2,1-b]thiazole, a class of heterocyclic compounds known for their diverse biological activities. This compound is primarily used in research settings and is not intended for human use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide typically involves the bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
化学反応の分析
Types of Reactions
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the imidazo[2,1-b]thiazole ring.
科学的研究の応用
Medicinal Chemistry
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide serves as a crucial building block in the development of new pharmaceuticals. Its derivatives have shown promise in:
- Anticancer Research : Studies indicate that derivatives exhibit activity against various cancer cell lines. The compound's ability to form covalent bonds with nucleophilic sites on proteins can lead to inhibition of enzyme activities related to cancer progression.
- Enzyme Inhibition Studies : The structural similarity to biologically active molecules makes it suitable for researching enzyme inhibition mechanisms.
The compound demonstrates various biological activities:
- Antimicrobial Properties : Research has shown that compounds within this class exhibit significant antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli. For instance:
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 0.25 | Staphylococcus aureus |
Other Derivative | 0.30 | E. coli |
- Anti-inflammatory Effects : Compounds similar to this one have been noted for their ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
Material Science
In materials science, this compound is explored for developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor these properties for various applications.
作用機序
The mechanism of action of 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Levamisole: A well-known anthelmintic drug with immunomodulatory properties, structurally related to imidazo[2,1-b]thiazoles.
Pifithrin-β: An antineoplastic agent that shares the imidazo[2,1-b]thiazole core structure.
WAY-181187: An anxiolytic agent with a similar imidazo[2,1-b]thiazole scaffold.
Uniqueness
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide is unique due to its bromomethyl group, which provides a reactive site for further chemical modifications. This allows for the creation of a wide range of derivatives with potentially diverse biological activities .
生物活性
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide is a heterocyclic compound with the molecular formula C6H6Br2N2S. This compound belongs to a class of imidazo[2,1-b]thiazoles known for their diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the bromomethyl group, facilitate its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Characteristics
The synthesis of this compound typically involves the bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate using N-bromosuccinimide (NBS) under controlled conditions. This process allows for selective bromination at the methyl group, resulting in the desired product. The compound can undergo various chemical reactions such as substitution with nucleophiles and oxidation or reduction reactions.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to inhibition or modulation of enzyme activities and receptor binding. The bromomethyl group serves as a reactive site for further chemical modifications that can enhance its biological effects.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, studies have shown that certain synthesized derivatives demonstrate potent anti-tumor activity against human hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds were found to be competitive with established chemotherapeutics like Doxorubicin:
Compound | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
Doxorubicin | 0.49 | HepG-2 |
6 | 13.6 | HepG-2 |
8 | 28.9 | HCT-116 |
These results suggest that the structure of imidazo[2,1-b]thiazoles can be optimized for enhanced anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against various bacterial strains and fungi. For example, derivatives containing thiazole moieties have been reported to possess significant antibacterial effects against Escherichia coli and Salmonella spp., indicating potential as a lead compound in developing new antimicrobial agents .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Anticancer Screening : In vitro assessments revealed that certain derivatives showed IC50 values comparable to standard treatments across multiple cancer cell lines.
- Antimicrobial Evaluations : Investigations into the antimicrobial properties demonstrated effectiveness against both gram-positive and gram-negative bacteria.
- Structure-Activity Relationship (SAR) : Research into SAR has elucidated how modifications to the imidazo[2,1-b]thiazole core can influence biological activity, paving the way for the design of more potent derivatives.
特性
IUPAC Name |
6-(bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h5H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLYLBOJAOFZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。